molecular formula C6H2BrF2NO2 B1653337 2-Bromo-3,6-difluoronitrobenzene CAS No. 1804402-94-5

2-Bromo-3,6-difluoronitrobenzene

Cat. No.: B1653337
CAS No.: 1804402-94-5
M. Wt: 237.99
InChI Key: RIUSQZYGBQQWAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-3,6-difluoronitrobenzene is an organic compound with the molecular formula C6H2BrF2NO2. It is a derivative of nitrobenzene, where the nitro group is substituted at the 3-position, and bromine and fluorine atoms are substituted at the 2- and 6-positions, respectively. This compound is used in various chemical synthesis processes and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3,6-difluoronitrobenzene typically involves the nitration of 2-bromo-3,6-difluorobenzene. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to prevent over-nitration and decomposition of the product. The reaction conditions must be carefully controlled to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, concentration, and reaction time. The product is then purified through distillation or recrystallization to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3,6-difluoronitrobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: Although less common, the compound can undergo oxidation reactions under specific conditions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are used in hydrogenation reactions.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Major Products

    Substitution: Products depend on the nucleophile used; for example, using methoxide can yield 2-methoxy-3,6-difluoronitrobenzene.

    Reduction: The major product is 2-bromo-3,6-difluoroaniline.

    Oxidation: Products vary based on the reaction conditions and oxidizing agent used.

Scientific Research Applications

2-Bromo-3,6-difluoronitrobenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.

    Medicine: It serves as a precursor in the synthesis of potential therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-3,6-difluoronitrobenzene depends on the specific application and reaction it undergoes. In general, the compound interacts with molecular targets through its functional groups (nitro, bromo, and fluoro). For example, in reduction reactions, the nitro group is reduced to an amino group, which can then participate in further chemical transformations.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4,6-difluoronitrobenzene
  • 2-Bromo-3,5-difluoronitrobenzene
  • 2-Bromo-3,6-difluorobenzene

Uniqueness

2-Bromo-3,6-difluoronitrobenzene is unique due to the specific positioning of its substituents, which influences its reactivity and the types of reactions it can undergo. The presence of both bromine and fluorine atoms in the ortho and para positions relative to the nitro group provides distinct electronic and steric effects, making it a valuable compound in synthetic chemistry.

Properties

IUPAC Name

2-bromo-1,4-difluoro-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrF2NO2/c7-5-3(8)1-2-4(9)6(5)10(11)12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIUSQZYGBQQWAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)[N+](=O)[O-])Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201283346
Record name Benzene, 2-bromo-1,4-difluoro-3-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201283346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1804402-94-5
Record name Benzene, 2-bromo-1,4-difluoro-3-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1804402-94-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 2-bromo-1,4-difluoro-3-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201283346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-3,6-difluoronitrobenzene
Reactant of Route 2
Reactant of Route 2
2-Bromo-3,6-difluoronitrobenzene
Reactant of Route 3
Reactant of Route 3
2-Bromo-3,6-difluoronitrobenzene
Reactant of Route 4
Reactant of Route 4
2-Bromo-3,6-difluoronitrobenzene
Reactant of Route 5
Reactant of Route 5
2-Bromo-3,6-difluoronitrobenzene
Reactant of Route 6
2-Bromo-3,6-difluoronitrobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.